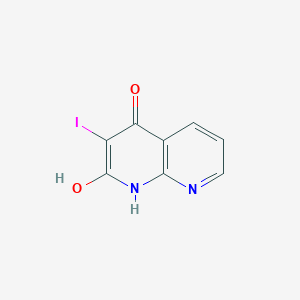

2-hydroxy-3-iodo-1H-1,8-naphthyridin-4-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-hydroxy-3-iodo-1H-1,8-naphthyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5IN2O2/c9-5-6(12)4-2-1-3-10-7(4)11-8(5)13/h1-3H,(H2,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCVLQXFALUIGAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NC(=O)C(=C2O)I)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5IN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Hydroxy 3 Iodo 1h 1,8 Naphthyridin 4 One and Its Precursors

Established Synthetic Routes to the 1H-1,8-Naphthyridin-4-one Core Structure

The assembly of the 1,8-naphthyridin-4-one bicyclic system is foundational. Various synthetic strategies have been developed, ranging from classic condensation reactions to modern catalytic and green chemistry protocols.

Classic Cyclization Reactions in Naphthyridinone Assembly

Several named reactions, traditionally used for quinoline (B57606) and quinolone synthesis, have been adapted for the construction of naphthyridinones. These methods involve the condensation and subsequent cyclization of aminopyridine precursors with carbonyl compounds.

Friedländer Annulation : This is a widely used, straightforward condensation of a 2-aminopyridine-3-carbaldehyde or ketone with a compound containing a reactive α-methylene group (e.g., a ketone, ester, or nitrile). researchgate.netorganic-chemistry.org The reaction is typically catalyzed by acids or bases. researchgate.net The versatility of the methylene component allows for diverse substitutions on the newly formed ring. organic-chemistry.org For instance, the reaction of 2-aminonicotinaldehyde with ketones can produce various substituted 1,8-naphthyridines. organic-chemistry.org

Gould-Jacobs Reaction : This multi-step process begins with the condensation of a 2-aminopyridine with an alkoxymethylenemalonic ester, such as diethyl ethoxymethylenemalonate. nih.govnih.gov The resulting intermediate undergoes thermal cyclization at high temperatures (often exceeding 250°C) to form a 4-hydroxy-1,8-naphthyridine-3-carboxylate ester. nih.gov Subsequent saponification and decarboxylation yield the 1,8-naphthyridin-4-one core. nih.gov This method is particularly effective for anilines and aminopyridines bearing electron-donating groups. nih.gov

Knorr Quinoline Synthesis : Analogous to its application in quinoline synthesis, the Knorr reaction can be adapted to form 2-hydroxy-1,8-naphthyridinones. The process involves the condensation of a β-ketoester with a 2-aminopyridine to form an intermediate β-ketoanilide equivalent, which is then cyclized under strong acidic conditions, such as with concentrated sulfuric acid. organic-chemistry.orgnih.govnih.gov This reaction directly installs the 2-hydroxy (or 2-oxo tautomer) functionality.

Conrad-Limpach Condensation : This reaction is a key method for producing 4-hydroxyquinolines and, by extension, 4-oxo-1,8-naphthyridinones. researchgate.netwikipedia.org It involves the reaction of a 2-aminopyridine with a β-ketoester. synarchive.com The reaction pathway can be directed by temperature; lower temperatures favor the formation of a Schiff base that cyclizes to the 4-oxo product upon heating, a process known as the Conrad-Limpach pathway. researchgate.net This method directly yields the desired 4-oxo functionality.

| Reaction | Key Precursors | Typical Conditions | Direct Product Functionality | Reference |

|---|---|---|---|---|

| Friedländer | 2-Aminopyridine-3-carbaldehyde + Active Methylene Compound | Acid or Base Catalysis, Heat | Varies based on methylene compound | researchgate.netsynarchive.com |

| Gould-Jacobs | 2-Aminopyridine + Alkoxymethylenemalonic Ester | High Temperature Cyclization (>250°C) | 4-Hydroxy-3-carboxylate | nih.govnih.gov |

| Knorr | 2-Aminopyridine + β-Ketoester | Strong Acid (e.g., H₂SO₄), Heat | 2-Hydroxy | organic-chemistry.orgnih.gov |

| Conrad-Limpach | 2-Aminopyridine + β-Ketoester | Thermal Cyclization of Intermediate | 4-Hydroxy (4-Oxo) | researchgate.netsynarchive.com |

Transition Metal-Catalyzed Coupling Strategies for Naphthyridinone Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for forming the carbon-carbon bonds necessary to construct or functionalize the naphthyridinone skeleton.

Suzuki-Miyaura Coupling : This reaction creates a C-C bond between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate. organic-chemistry.org It has been successfully applied to the synthesis of 4-aryl-1,8-naphthyridin-2(1H)-ones by coupling 4-halo-1,8-naphthyridin-2(1H)-ones with various arylboronic acids. organic-chemistry.org The reaction typically employs a palladium catalyst and a base. organic-chemistry.org

Heck Reaction : The Heck reaction couples an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. commonorganicchemistry.com This methodology can be used to construct the naphthyridinone ring system through intramolecular cyclization. For example, a tandem Heck-lactamization has been reported for the formation of 1,6-naphthyridinone rings, demonstrating the potential of this strategy for related isomers. organic-chemistry.org

Stille Coupling : This reaction involves the palladium-catalyzed coupling of an organotin compound (stannane) with an organic halide or pseudohalide. rsc.orgmdpi.com While highly versatile due to the stability and broad availability of organostannanes, the toxicity of tin reagents is a significant drawback. rsc.orgnih.gov The Stille reaction is mechanistically similar to other cross-coupling reactions, proceeding through oxidative addition, transmetalation, and reductive elimination steps. rsc.org It offers a powerful, albeit less favored, alternative to Suzuki coupling for functionalizing halo-naphthyridinones.

Green Chemistry Approaches in Naphthyridinone Synthesis

Modern synthetic chemistry emphasizes sustainability, leading to the development of more environmentally benign protocols for naphthyridinone synthesis.

Aqueous Media : Performing reactions in water is a cornerstone of green chemistry. The Friedländer synthesis of 1,8-naphthyridines has been successfully conducted in water, often facilitated by a biocompatible ionic liquid catalyst like choline hydroxide, which avoids the need for hazardous organic solvents and expensive metal catalysts. synarchive.com

Microwave-Assisted Protocols : Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, while improving product yields. researchgate.net This technique has been applied to the synthesis of various 1,8-naphthyridine (B1210474) derivatives, including the direct, solvent-free synthesis of 2,4-dihydroxy-1,8-naphthyridines from 2-aminopyridines and diethyl malonate. researchgate.net

Metal-Free Catalysis : To circumvent the cost and toxicity associated with metal catalysts, metal-free alternatives have been explored. Ionic liquids have emerged as effective catalysts for the Friedländer reaction, acting as both the solvent and promoter under mild conditions. synarchive.com Furthermore, some regioselective three-component domino reactions to form functionalized researchgate.netresearchgate.netnaphthyridines can proceed efficiently under catalyst-free conditions in benign solvents like ethanol. wayne.edu

| Approach | Methodology | Key Advantages | Reference |

|---|---|---|---|

| Aqueous Media | Friedländer condensation in water | Avoids organic solvents, environmentally benign | synarchive.com |

| Microwave-Assisted | Solvent-free reaction of 2-aminopyridines with diethyl malonate | Rapid reaction times, high yields, energy efficient | researchgate.net |

| Metal-Free Catalysis | Use of ionic liquids; catalyst-free domino reactions | Avoids heavy metal contamination, reduces cost | synarchive.comwayne.edu |

Targeted Strategies for Installing Hydroxyl and Oxo Functionalities at the 2- and 4-Positions of the 1,8-Naphthyridinone System

The synthesis of the target molecule requires the precise placement of hydroxyl and oxo groups. This is often achieved by choosing a cyclization strategy that directly incorporates these functionalities.

Regioselective Hydroxylation Techniques for Naphthyridinone Derivatives

The most direct route to the 2-hydroxy-1H-1,8-naphthyridin-4-one scaffold is through cyclization reactions that build the ring with the oxygen atoms already in place. A notable example is the reaction of substituted 2-aminopyridines with diethyl malonate, which directly yields 2,4-dihydroxy-1,8-naphthyridines. researchgate.net This one-step synthesis is highly efficient, especially when performed under microwave irradiation without a solvent. researchgate.net

Once the 2-hydroxy-1H-1,8-naphthyridin-4-one precursor is formed, the final step is the introduction of the iodine atom at the 3-position. This is typically achieved through electrophilic aromatic substitution (SEAr). The naphthyridinone ring, being electron-rich due to the hydroxyl group and the amide functionality, is activated towards electrophilic attack. The C3 position is electronically favored for substitution. Standard iodinating reagents such as molecular iodine (I₂) or N-iodosuccinimide (NIS) can be used, often in the presence of a base or an oxidizing agent to facilitate the reaction. researchgate.net

Tautomeric Considerations of 2-hydroxy-1H-1,8-naphthyridin-4-one

The compound "2-hydroxy-1H-1,8-naphthyridin-4-one" exists in a state of tautomeric equilibrium. Tautomers are constitutional isomers that readily interconvert, most commonly by the migration of a proton. In this system, several tautomeric forms are possible due to the presence of hydroxyl and amide/enamine functionalities.

The primary equilibrium is between the 2-hydroxy-4-oxo form and the 2-oxo-4-hydroxy form. Studies on analogous systems, such as 2-pyridone and 4-pyridone, provide insight into this equilibrium. In both solution and the solid state, pyridones (the keto form) are generally more stable than their hydroxypyridine (enol) tautomers. By analogy, the 1,8-naphthyridin-4-one structure, which contains a vinylogous amide system, is expected to be the predominant tautomer over the 4-hydroxy-1,8-naphthyridin-4-ol form. The name 2-hydroxy-1H-1,8-naphthyridin-4-one correctly identifies the major tautomer, where the C4 position exists as a ketone and the C2 position is in its enol form, stabilized by the adjacent ring nitrogen. This specific tautomeric arrangement influences the molecule's electronic properties and reactivity, particularly in electrophilic substitution reactions like iodination.

Table of Mentioned Chemical Compounds

| Compound Name |

|---|

| 2-hydroxy-3-iodo-1H-1,8-naphthyridin-4-one |

| 1H-1,8-Naphthyridin-4-one |

| 2-Aminopyridine-3-carbaldehyde |

| 2-Aminonicotinaldehyde |

| Diethyl ethoxymethylenemalonate |

| 4-hydroxy-1,8-naphthyridine-3-carboxylate |

| 2-hydroxy-1,8-naphthyridinone |

| 4-oxo-1,8-naphthyridinone |

| 4-aryl-1,8-naphthyridin-2(1H)-one |

| 4-halo-1,8-naphthyridin-2(1H)-one |

| Choline hydroxide |

| Diethyl malonate |

| 2,4-dihydroxy-1,8-naphthyridine |

| Iodine |

| N-iodosuccinimide |

| 2-pyridone |

| 4-pyridone |

| 4-hydroxy-1,8-naphthyridin-4-ol |

Precision Iodination Methodologies at the 3-Position of the Naphthyridinone Ring

Achieving regioselective iodination of the 1,8-naphthyridin-4-one scaffold is crucial for its use as a synthetic building block. The 3-position is activated by the adjacent carbonyl group and the enolic hydroxyl group, making it susceptible to electrophilic attack.

Direct electrophilic iodination is the most straightforward approach to introduce an iodine atom at the C3-position of the 2-hydroxy-1H-1,8-naphthyridin-4-one precursor. The reaction relies on the generation of a potent electrophilic iodine species (I⁺) that attacks the electron-rich enol or enolate form of the naphthyridinone ring. Various iodinating systems have been developed for similar heterocyclic scaffolds like quinolones and pyridones, which are applicable to the naphthyridinone core. scispace.com

Common reagents for this transformation include molecular iodine (I₂) and N-Iodosuccinimide (NIS). commonorganicchemistry.com The reactivity of these reagents is often enhanced by the presence of an acid or an oxidizing agent. For instance, NIS can be activated by strong acids such as trifluoroacetic acid (TFA) or sulfuric acid, which protonate the succinimide nitrogen, increasing the electrophilicity of the iodine atom. organic-chemistry.orgresearchgate.net This allows for the iodination of even moderately deactivated aromatic systems. researchgate.net

For activated substrates like 2-hydroxy-1,8-naphthyridin-4-one, which can be compared to phenols or enols, iodination can proceed under milder conditions. commonorganicchemistry.com A combination of iodine with an oxidizing agent like hydrogen peroxide or iodic acid can generate the necessary electrophilic species in situ. wikipedia.orglibretexts.orgresearchgate.net The choice of solvent and reaction conditions is critical to ensure high regioselectivity and yield, minimizing potential side reactions such as di-iodination.

| Iodinating Reagent | Activator/Co-reagent | Solvent | Typical Substrate | Key Features |

|---|---|---|---|---|

| I₂ | H₂O₂ or HIO₃ | Aqueous Alcohol / Acetic Acid | Phenols, Anilines | In situ generation of electrophilic iodine; environmentally benign oxidants. libretexts.orgresearchgate.net |

| N-Iodosuccinimide (NIS) | Trifluoroacetic Acid (TFA) | CH₂Cl₂ or CH₃CN | Methoxy-substituted arenes | Mild conditions, short reaction times, and high yields. organic-chemistry.org |

| N-Iodosuccinimide (NIS) | H₂SO₄ | H₂SO₄ (as solvent) | Deactivated arenes | Highly reactive system for electron-poor substrates. researchgate.net |

| I₂ | Ce(NO₃)₃·6H₂O / K₂S₂O₈ | Dichloroethane (DCE) | Quinolines, Pyridones | Promotes radical-based or electrophilic C3-iodination. scispace.com |

For substrates where direct electrophilic iodination lacks sufficient regioselectivity, directed iodination strategies offer a powerful alternative. These methods involve the installation of a directing group (DG) onto the naphthyridinone scaffold, which then steers the functionalization to a specific position, typically through metalation.

One common strategy is directed ortho-metalation (DoM). acs.org A directing group, such as a pivaloyl or carbamoyl group installed at the N1 position, can direct a strong base like lithium diisopropylamide (LDA) or n-butyllithium to deprotonate the adjacent C7 position. While this is a powerful strategy for C7 functionalization, achieving C3 functionalization requires a different approach. An alternative would be to utilize a removable directing group at the C4 position (after conversion from the oxo group) to direct lithiation to C3. Subsequent quenching of the resulting organolithium intermediate with an iodine source, such as molecular iodine (I₂) or 1,2-diiodoethane, would furnish the desired 3-iodo product. commonorganicchemistry.comcommonorganicchemistry.com

Transition-metal-catalyzed C-H activation is another sophisticated strategy. rsc.org A coordinating group on the naphthyridinone ring can direct a palladium or nickel catalyst to selectively cleave a specific C-H bond. nih.govnih.gov For example, an amide or another N-containing group could be temporarily installed to direct the catalyst to the C3 position. The resulting metallacyclic intermediate then reacts with an iodine source like NIS or I₂ to complete the iodination. nih.gov While highly effective, this approach requires careful design of the directing group and optimization of the catalytic system.

Chemical Transformations and Derivatizations of this compound

The C3-iodo substituent serves as a versatile linchpin for introducing a wide array of functional groups and building molecular complexity through modern cross-coupling chemistry.

The carbon-iodine bond at the 3-position is particularly amenable to palladium-catalyzed cross-coupling reactions due to its relatively low bond strength, which facilitates oxidative addition to the Pd(0) catalyst. libretexts.org This enables the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency.

Suzuki-Miyaura Coupling: This reaction couples the 3-iodo-naphthyridinone with various aryl or vinyl boronic acids or esters to form C-C bonds. wikipedia.org It is widely used to synthesize 3-aryl-1,8-naphthyridin-4-ones. The reaction is typically catalyzed by a palladium complex, such as Pd(PPh₃)₄ or Pd(OAc)₂ with a suitable phosphine (B1218219) ligand, in the presence of a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). commonorganicchemistry.comresearchgate.net

Sonogashira Coupling: This method allows for the introduction of alkyne moieties by coupling the iodo-naphthyridinone with a terminal alkyne. wikipedia.orgorganic-chemistry.org The reaction is co-catalyzed by palladium and copper(I) salts (e.g., CuI) in the presence of an amine base like triethylamine or diisopropylamine. libretexts.org This provides access to 3-alkynyl derivatives, which are valuable precursors for further transformations.

Heck Coupling: The Heck reaction enables the formation of a C-C bond between the 3-iodo-naphthyridinone and an alkene. youtube.com This reaction is catalyzed by a palladium source and a base, leading to the synthesis of 3-alkenyl-substituted naphthyridinones. nih.gov

| Reaction | Coupling Partner | Typical Catalyst System | Base | Product Type |

|---|---|---|---|---|

| Suzuki-Miyaura | R-B(OH)₂ or R-B(OR')₂ | Pd(PPh₃)₄ or Pd(OAc)₂/Ligand | K₂CO₃, K₃PO₄, Cs₂CO₃ | 3-Aryl/Vinyl Naphthyridinone |

| Sonogashira | R-C≡C-H | PdCl₂(PPh₃)₂ / CuI | Et₃N, i-Pr₂NH | 3-Alkynyl Naphthyridinone |

| Heck | Alkene (H₂C=CHR) | Pd(OAc)₂ / Ligand | Et₃N, K₂CO₃ | 3-Alkenyl Naphthyridinone |

The 2-hydroxy and 4-oxo groups exist in tautomeric equilibrium, primarily favoring the 2-hydroxy-4-one form. These functional groups can be chemically modified to alter the electronic properties and reactivity of the naphthyridinone core. A key transformation is the conversion of the 2-hydroxy group into a more versatile leaving group.

Treatment with a strong chlorinating agent like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) can convert the 2-hydroxy group into a 2-chloro substituent. gcwgandhinagar.comnih.govresearchgate.net This reaction proceeds by converting the hydroxyl group into a phosphate ester, which is then displaced by a chloride ion via nucleophilic aromatic substitution. gcwgandhinagar.com The resulting 2-chloro-3-iodo-1,8-naphthyridine is a highly valuable intermediate, as the chloro group can be readily displaced by a variety of nucleophiles (e.g., amines, alkoxides, thiols) to introduce further diversity.

Similarly, the hydroxyl group can be converted to a triflate (-OTf) group using triflic anhydride. The triflate is an excellent leaving group, often more reactive than halides in palladium-catalyzed cross-coupling reactions, thus providing an alternative activation strategy for the 2-position.

The nitrogen atom at the 1-position of the naphthyridinone ring is a nucleophilic site available for alkylation or acylation. However, a significant challenge in the alkylation of 2-hydroxypyridine systems is the competition between N-alkylation and O-alkylation due to the presence of the ambident nucleophilic N-C=O system. The regiochemical outcome is highly dependent on the reaction conditions, including the nature of the alkylating agent, base, and solvent.

Generally, polar aprotic solvents and counterions that favor dissociation promote O-alkylation, while less polar solvents and conditions that favor tighter ion pairing can lead to N-alkylation. Specific protocols have been developed to achieve high regioselectivity for N-alkylation. These include using phase-transfer catalysts or specific base/solvent combinations that selectively activate the nitrogen atom.

N-acylation, in contrast, typically proceeds with high selectivity at the nitrogen atom. The reaction is usually carried out using an acyl chloride or anhydride in the presence of a base such as pyridine or triethylamine. This provides a straightforward method to introduce various acyl groups, which can influence the compound's steric and electronic properties.

Optimization and Scale-Up Considerations in this compound Synthesis

The successful transition of a synthetic route from a laboratory scale to industrial production necessitates a thorough investigation into reaction parameters to ensure safety, efficiency, cost-effectiveness, and reproducibility. The synthesis of this compound, which likely proceeds through the formation of a 2-hydroxy-1H-1,8-naphthyridin-4-one precursor followed by iodination, presents several key areas for optimization and scale-up consideration.

The initial formation of the naphthyridinone core often employs a Gould-Jacobs type reaction, which involves the condensation of an aminopyridine with a malonic ester derivative followed by a high-temperature cyclization. The subsequent iodination is an electrophilic aromatic substitution on the electron-rich hydroxynaphthyridinone ring. Key challenges in scaling up these processes include managing exothermic events, ensuring efficient heat and mass transfer, controlling regioselectivity, and developing robust purification and isolation procedures. chemtek.co.in

Optimization of the Gould-Jacobs Reaction for the Precursor Synthesis

The Gould-Jacobs reaction is a powerful tool for the synthesis of quinoline and naphthyridinone skeletons. wikipedia.org However, the high temperatures typically required for the cyclization step can be problematic on a large scale. Optimization studies would focus on several parameters to mitigate these challenges.

Solvent Selection: High-boiling point solvents are often used for the thermal cyclization. On a large scale, the choice of solvent becomes critical due to cost, safety (flammability, toxicity), and environmental impact. Investigating alternative, greener solvents or even solvent-free conditions can be a key optimization parameter. uk-cpi.com

Catalyst Screening: While the Gould-Jacobs reaction is often performed thermally, the use of a catalyst could potentially lower the required reaction temperature and time. Screening for suitable acid or metal catalysts could lead to a more energy-efficient and scalable process.

Temperature and Reaction Time: A detailed study of the temperature profile is crucial. While higher temperatures may increase the reaction rate, they can also lead to the formation of impurities. chemtek.co.in Optimizing the temperature and reaction time to achieve a high conversion with minimal byproduct formation is a primary goal.

An illustrative data table for the optimization of the cyclization step is presented below.

| Entry | Solvent | Catalyst (mol%) | Temperature (°C) | Time (h) | Yield (%) of Precursor |

| 1 | Dowtherm A | None | 250 | 2 | 85 |

| 2 | Diphenyl ether | None | 250 | 2 | 82 |

| 3 | Sulfolane | None | 230 | 4 | 88 |

| 4 | Sulfolane | PPA (5) | 200 | 4 | 92 |

| 5 | None | PPA (5) | 200 | 3 | 90 |

This table is for illustrative purposes and represents a potential optimization study.

Optimization of the Iodination Step

The iodination of the 2-hydroxy-1H-1,8-naphthyridin-4-one precursor is a critical step that dictates the purity and yield of the final product. N-Iodosuccinimide (NIS) is a commonly used reagent for such transformations due to its mild reaction conditions and selectivity. calibrechem.com Optimization of this step would involve a careful study of the iodinating agent, solvent, temperature, and reaction time.

Iodinating Agent: While NIS is a good starting point, other iodinating agents such as iodine monochloride or molecular iodine with an oxidant could be explored for cost-effectiveness and efficiency on a large scale. researchgate.net The choice of agent will significantly impact the reaction profile and purification strategy.

Solvent and Base: The choice of solvent can influence the solubility of the reactants and the reaction rate. A range of solvents, from polar aprotic (e.g., DMF, acetonitrile) to non-polar, should be screened. The addition of a base may be necessary to neutralize any acidic byproducts and can also impact the reaction's efficiency.

Temperature Control: Electrophilic aromatic substitutions can be exothermic. On a large scale, efficient heat removal is critical to prevent runaway reactions and the formation of over-iodinated or other side products. reddit.com A detailed thermal safety study would be required before scaling up.

Work-up and Purification: Developing a scalable purification method is paramount. Direct crystallization of the product from the reaction mixture is often the most cost-effective and efficient method on a large scale. Avoiding chromatographic purification is a key goal in process development. researchgate.net

An illustrative data table for the optimization of the iodination step is presented below.

| Entry | Iodinating Agent | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) of this compound |

| 1 | NIS | DMF | None | 25 | 12 | 90 |

| 2 | NIS | Acetonitrile | None | 25 | 12 | 85 |

| 3 | I₂ / HIO₃ | Acetic Acid | NaOAc | 50 | 6 | 88 |

| 4 | NIS | DMF | K₂CO₃ | 25 | 8 | 95 |

| 5 | NIS | Acetonitrile | K₂CO₃ | 40 | 6 | 93 |

This table is for illustrative purposes and represents a potential optimization study.

Scale-Up Considerations and Process Safety

Transitioning from an optimized laboratory procedure to a pilot or industrial scale introduces a new set of challenges. contractpharma.com

Heat Transfer: The surface-area-to-volume ratio decreases significantly upon scale-up, making heat dissipation more challenging. For exothermic steps like iodination, this requires careful reactor design and cooling capacity to maintain temperature control. reddit.com

Mass Transfer: Inefficient mixing in large reactors can lead to localized "hot spots" or areas of high reactant concentration, which can result in the formation of impurities. The choice of reactor and agitator design is crucial to ensure homogeneity.

Raw Material Sourcing and Quality: The availability and cost of raw materials at a larger scale must be considered. uk-cpi.com Variations in the quality of starting materials can also impact the reaction's reproducibility.

Process Safety Analysis: A thorough hazard and operability (HAZOP) study is essential to identify potential safety risks, such as thermal runaway, pressure build-up, or the handling of hazardous reagents and intermediates. chemtek.co.in

Crystallization and Isolation: The final isolation and purification of the active pharmaceutical ingredient (API) are critical for its quality. Developing a robust crystallization process that consistently produces the desired crystal form (polymorph) and particle size is a significant aspect of scale-up.

Advanced Spectroscopic and Analytical Characterization of 2 Hydroxy 3 Iodo 1h 1,8 Naphthyridin 4 One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomeric and Structural Assignment

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei. For a compound like 2-hydroxy-3-iodo-1H-1,8-naphthyridin-4-one, both ¹H and ¹³C NMR would be essential.

¹H NMR and ¹³C NMR Chemical Shift Analysis

In a hypothetical ¹H NMR spectrum, one would expect to observe distinct signals for each of the non-equivalent protons in the molecule. The aromatic protons on the naphthyridine ring system would likely appear in the downfield region (typically δ 7.0-9.0 ppm). The chemical shifts would be influenced by the electron-withdrawing effects of the nitrogen atoms and the carbonyl group, as well as the electronic effects of the hydroxyl and iodo substituents. The proton of the hydroxyl group and the N-H proton would be expected to show characteristic chemical shifts that could vary depending on the solvent and concentration.

A ¹³C NMR spectrum would provide information on the carbon framework of the molecule. Distinct signals would be expected for each of the unique carbon atoms. The carbonyl carbon (C4) would be significantly deshielded and appear at a high chemical shift (likely >160 ppm). The carbon bearing the iodine (C3) and the carbon with the hydroxyl group (C2) would also have characteristic chemical shifts.

Hypothetical ¹H and ¹³C NMR Data Table

| Position | Hypothetical ¹H Chemical Shift (δ, ppm) | Hypothetical ¹³C Chemical Shift (δ, ppm) |

| H-5 | Expected in aromatic region | C-2 |

| H-6 | Expected in aromatic region | C-3 |

| H-7 | Expected in aromatic region | C-4 |

| N1-H | Variable, broad singlet | C-4a |

| O2-H | Variable, broad singlet | C-5 |

| C-6 | ||

| C-7 | ||

| C-8a |

Note: This table is purely illustrative of the expected data and is not based on experimental results.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

To definitively assign the proton and carbon signals, two-dimensional (2D) NMR techniques would be indispensable.

COSY (Correlation Spectroscopy) would reveal the correlations between coupled protons, helping to establish the connectivity of the protons on the pyridine and pyridinone rings.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon, allowing for the unambiguous assignment of carbon resonances.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Pathway Analysis

Mass spectrometry is a key technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

HRMS would be used to determine the exact mass of the molecular ion of this compound. This would allow for the calculation of its elemental formula (C₈H₅IN₂O₂), providing strong evidence for its molecular identity. The theoretical exact mass would be calculated and compared to the experimentally observed mass.

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem mass spectrometry (MS/MS) would involve isolating the molecular ion and subjecting it to fragmentation. The resulting fragmentation pattern would provide valuable structural information. Characteristic losses, such as the loss of iodine, carbon monoxide, or other small neutral molecules, would help to confirm the connectivity of the atoms within the molecule.

Hypothetical Mass Spectrometry Data Table

| Technique | Expected Information | Hypothetical Value/Observation |

| HRMS | Exact mass of [M+H]⁺ | Calculated: 288.9418 Da |

| MS/MS | Key fragment ions | Loss of I, CO, etc. |

Note: This table is for illustrative purposes only.

Vibrational Spectroscopy for Functional Group Identification (Infrared and Raman Spectroscopy)

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing information about the functional groups present.

For this compound, the IR spectrum would be expected to show characteristic absorption bands for:

O-H stretch: A broad band, typically in the region of 3200-3600 cm⁻¹.

N-H stretch: A sharp to broad band around 3300-3500 cm⁻¹.

C=O stretch: A strong, sharp band around 1650-1700 cm⁻¹, characteristic of the pyridinone carbonyl.

C=C and C=N stretches: Multiple bands in the 1400-1600 cm⁻¹ region, corresponding to the aromatic ring vibrations.

C-I stretch: A band in the lower frequency region of the spectrum (typically below 600 cm⁻¹).

Hypothetical Vibrational Spectroscopy Data Table

| Functional Group | Expected IR Absorption (cm⁻¹) |

| O-H stretch | ~3400 (broad) |

| N-H stretch | ~3350 |

| C=O stretch | ~1680 (strong) |

| C=C/C=N stretch | 1600-1450 |

Note: This table is a generalized representation.

Electronic Spectroscopy (UV-Vis and Fluorescence) for Chromophore Analysis

The electronic absorption and emission properties of 1,8-naphthyridine (B1210474) derivatives are of significant interest for applications in materials science and medicinal chemistry. While specific UV-Vis and fluorescence data for this compound are not extensively documented, the spectroscopic behavior can be inferred from related substituted 1,8-naphthyridinones.

UV-Visible Absorption Spectroscopy: The UV-Vis spectrum of 1,8-naphthyridinone derivatives is characterized by absorption bands corresponding to π → π* and n → π* electronic transitions within the aromatic system. The position and intensity of these bands are sensitive to the nature and position of substituents on the naphthyridine core. For instance, the presence of electron-donating groups such as amino or hydroxyl moieties can lead to a bathochromic (red) shift of the absorption maxima.

Fluorescence Spectroscopy: Many 1,8-naphthyridine derivatives exhibit fluorescence, a property that is also highly dependent on their molecular structure. The emission wavelength and quantum yield are influenced by factors such as the rigidity of the molecule, the presence of electron-donating or electron-withdrawing groups, and the solvent polarity. For example, amino-substituted 1,8-naphthalimides, which are structurally related to the naphthyridinone core, are known to be strongly fluorescent. nih.gov The fluorescence of these compounds can be modulated by the substitution pattern, with different positional isomers exhibiting distinct photophysical properties. rsc.org It is anticipated that this compound would exhibit fluorescence, with the specific emission characteristics being determined by the interplay between the hydroxyl and iodo substituents.

A summary of expected spectroscopic properties based on related compounds is presented in the table below.

| Spectroscopic Property | Expected Characteristics for this compound |

| UV-Vis Absorption (λmax) | Expected in the UV-A or blue region of the spectrum |

| Fluorescence Emission | Potential for fluorescence in the blue-green region |

| Stokes Shift | Moderate to large, depending on the solvent and excited state geometry |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound is not available, the structure of a closely related compound, 7-Amino-1,8-naphthyridin-2(1H)-one monohydrate , provides valuable insights into the molecular geometry and intermolecular interactions of this class of compounds. nih.gov

The crystal structure of 7-Amino-1,8-naphthyridin-2(1H)-one monohydrate reveals a nearly planar organic molecule. nih.gov In the crystal lattice, adjacent molecules are linked into tapes along the a-axis through N—H⋯N and N—H⋯O hydrogen bonds. nih.gov Water molecules form chains along the b-axis via O—H⋯O hydrogen bonds, and these water chains connect the organic molecular tapes through further O—H⋯O hydrogen bonds, creating a three-dimensional network. nih.gov Additionally, π–π stacking interactions are observed between the 1,8-naphthyridine ring systems. nih.gov

The crystallographic data for 7-Amino-1,8-naphthyridin-2(1H)-one monohydrate is summarized in the following table. nih.gov

| Crystal Data | 7-Amino-1,8-naphthyridin-2(1H)-one monohydrate |

| Chemical Formula | C₈H₇N₃O·H₂O |

| Molecular Weight | 179.18 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.5413 (9) |

| b (Å) | 17.1560 (16) |

| c (Å) | 4.9954 (4) |

| β (°) | 95.19 (2) |

| Volume (ų) | 814.34 (13) |

| Z | 4 |

| Temperature (K) | 113 |

Chromatographic Methods for Purity Assessment and Isolation (e.g., HPLC, GC)

Chromatographic techniques are essential for the purification and purity assessment of synthetic compounds. High-Performance Liquid Chromatography (HPLC) is particularly well-suited for the analysis of non-volatile and thermally labile compounds like 1,8-naphthyridine derivatives.

High-Performance Liquid Chromatography (HPLC): A typical HPLC method for a compound such as this compound would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent, such as acetonitrile or methanol, often with a small amount of an acid (e.g., trifluoroacetic acid or formic acid) to improve peak shape. The retention time of the compound would depend on its polarity and the specific chromatographic conditions. Purity is determined by integrating the peak area of the main component and any impurities detected, typically by UV absorbance at a wavelength where the compound absorbs strongly.

Gas Chromatography (GC): Gas chromatography is generally less suitable for 1,8-naphthyridin-4-ones due to their relatively low volatility and potential for thermal decomposition at the high temperatures required for GC analysis. Derivatization to increase volatility might be possible but is often less convenient than HPLC.

The table below outlines a hypothetical set of HPLC parameters that could be used as a starting point for the analysis of this compound.

| HPLC Parameter | Suggested Conditions |

| Column | Reversed-phase C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |

| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) |

| Gradient | 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm and 320 nm |

| Injection Volume | 10 µL |

Mechanistic Elucidation of Chemical Reactions Involving the 2 Hydroxy 3 Iodo 1h 1,8 Naphthyridin 4 One Scaffold

Reaction Pathway Mapping and Transition State Characterization

The mapping of reaction pathways for transformations involving the 1,8-naphthyridine (B1210474) core often relies on a combination of experimental kinetics and computational chemistry. For instance, in related syntheses of 1,8-naphthyridines via the Friedländer reaction, density functional theory (DFT) calculations have been employed to elucidate the reaction mechanism. libretexts.org These studies help in identifying the elementary steps of the reaction, including the formation of intermediates and the characterization of transition states. libretexts.org

A typical reaction pathway involves the initial attack of a nucleophile, followed by a series of steps leading to the final product. Each step is characterized by an energy barrier, with the highest barrier corresponding to the rate-determining step of the reaction. libretexts.org For the 2-hydroxy-3-iodo-1H-1,8-naphthyridin-4-one scaffold, a key reaction is the substitution of the iodo group at the C3 position. This can proceed through different mechanisms, such as nucleophilic aromatic substitution (SNAr), which would involve the formation of a high-energy Meisenheimer complex as an intermediate.

Influence of the Iodo Substituent on Reaction Selectivity and Rate

The iodo substituent at the C3 position of the 1,8-naphthyridin-4-one ring plays a pivotal role in directing the course of chemical reactions. Iodine is the largest and most polarizable of the stable halogens, which imparts unique properties to the molecule. nih.gov

Firstly, the iodo group is an excellent leaving group in nucleophilic substitution reactions due to the weakness of the C-I bond and the stability of the iodide anion. This makes the C3 position highly susceptible to attack by a wide range of nucleophiles. The reactivity of halo-naphthyridines in such substitutions is expected to follow the order I > Br > Cl > F.

Secondly, the iodine atom can participate in halogen bonding, a non-covalent interaction where the electropositive region on the iodine atom (the σ-hole) interacts with a Lewis base. nih.gov This interaction can influence the conformation of reactants in the transition state, thereby affecting the stereoselectivity and regioselectivity of the reaction. In reactions involving this compound, halogen bonding could pre-organize the substrate and the incoming nucleophile, leading to enhanced reaction rates and specific outcomes.

Role of Catalyst Systems in Naphthyridinone Transformations

Catalyst systems, particularly those based on transition metals, are instrumental in effecting transformations on the naphthyridinone scaffold that would otherwise be difficult to achieve. For substitutions at the C3 position of related 3-halo-1,8-naphthyridin-2(1H)-ones, palladium-catalyzed cross-coupling reactions are of significant importance. researchgate.net

The Buchwald-Hartwig amination, for example, allows for the formation of C-N bonds by coupling 3-halo-naphthyridinones with various amines. researchgate.net The catalytic cycle for this reaction typically involves:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen (C-I or C-Br) bond of the naphthyridinone.

Ligand Exchange: The amine substrate coordinates to the palladium center.

Reductive Elimination: The C-N bond is formed, releasing the final product and regenerating the palladium(0) catalyst.

The choice of ligand on the palladium catalyst is crucial for the success of the reaction. Bulky, electron-rich phosphine (B1218219) ligands, such as XPhos, are often employed to facilitate the oxidative addition and reductive elimination steps. researchgate.net The table below summarizes typical conditions for such a transformation on a related scaffold.

| Catalyst | Ligand | Base | Solvent | Temperature |

| Pd2(dba)3 | XPhos | K2CO3 | t-Butyl alcohol | 50°C |

Table 1: Representative conditions for Buchwald-Hartwig cross-coupling on a 3-bromo-1,8-naphthyridin-2(1H)-one scaffold. researchgate.net

In addition to palladium, other transition metals like copper can also be used to catalyze reactions on naphthyridine rings. Furthermore, in some cases, reactions can be promoted by simpler, biocompatible catalysts like ionic liquids in aqueous media, as demonstrated in the synthesis of the core 1,8-naphthyridine structure. libretexts.org

Solvent Effects and Reaction Environment in Chemical Reactivity

The solvent in which a reaction is conducted can have a profound impact on its rate, selectivity, and even the nature of the products formed. For reactions involving the this compound scaffold, particularly nucleophilic substitutions, the choice of solvent is critical. nih.gov

The effect of the solvent depends on the mechanism of the reaction. For a hypothetical SNAr reaction at the C3 position, the rate-determining step is often the formation of a charged Meisenheimer intermediate.

Polar aprotic solvents , such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), are generally effective at solvating cations but not anions. This leaves the nucleophile relatively "bare" and highly reactive, which can accelerate the reaction.

Polar protic solvents , such as water or alcohols, can solvate both the nucleophile and any charged intermediates. While they can stabilize the transition state, they can also solvate the nucleophile through hydrogen bonding, reducing its reactivity and potentially slowing the reaction. youtube.com

The table below illustrates the general influence of solvent type on nucleophilic substitution reactions.

| Solvent Type | Examples | Effect on Nucleophile | Impact on SNAr Rate |

| Polar Protic | Water, Ethanol, Acetic Acid | Strong solvation via H-bonding, reduced reactivity | Can be slower |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Weak solvation, enhanced reactivity | Often faster |

| Non-polar | Hexane, Toluene, Dioxane | Poor solubility of charged species | Generally slow or no reaction |

The choice of solvent can also influence the regioselectivity of a reaction, especially when there are multiple reactive sites on the molecule. The ability of the solvent to form hydrogen bonds can direct the nucleophile to a specific position. researchgate.net

Investigation of Intermediate Species and their Chemical Stability

The direct observation and characterization of reactive intermediates are often challenging due to their short lifetimes. lumenlearning.com However, their existence can be inferred through a variety of experimental and computational methods. In the context of reactions involving this compound, several types of intermediates could be postulated.

In nucleophilic substitution reactions, a Meisenheimer-type anionic σ-complex is a likely intermediate. The stability of this intermediate is crucial for the reaction to proceed. Its stability is influenced by the ability of the naphthyridinone ring system to delocalize the negative charge. The electron-withdrawing nature of the ring nitrogens and the carbonyl group would contribute to this stabilization.

In transition metal-catalyzed reactions, organometallic intermediates are formed. For instance, in a palladium-catalyzed coupling, an oxidative addition complex where the palladium is inserted into the C-I bond would be a key intermediate. The stability and reactivity of this species are modulated by the ligands attached to the palladium center. researchgate.net

The stability of potential carbocation or carbanion intermediates that might form during other transformations can be predicted based on general principles of organic chemistry. youtube.com For example, any carbocation formed on the aromatic ring would be destabilized, while a carbanion could be stabilized by the electron-withdrawing groups present in the scaffold. lumenlearning.com Spectroscopic techniques such as NMR and mass spectrometry, sometimes at low temperatures, can be employed to detect and characterize these transient species.

Advanced Theoretical and Computational Chemistry Studies on 2 Hydroxy 3 Iodo 1h 1,8 Naphthyridin 4 One

Quantum Mechanical Calculations for Electronic Structure and Reactivity Profiling (e.g., Density Functional Theory, Ab Initio)

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic characteristics and reactivity of molecules. researchgate.netresearchgate.netnih.gov These methods solve approximations of the Schrödinger equation to determine a molecule's electron distribution and energy levels, which in turn dictate its chemical behavior. Computational studies on related heterocyclic systems have demonstrated that DFT methods, such as B3LYP, are effective in predicting geometric parameters and vibrational frequencies that align well with experimental data. researchgate.netnih.gov

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in predicting a molecule's reactivity. researchgate.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of chemical stability and reactivity. nih.gov

A small energy gap suggests that a molecule is more polarizable and has higher chemical reactivity, indicating it is a "soft" molecule. nih.gov Conversely, a large energy gap implies higher stability and lower reactivity, characteristic of a "hard" molecule. nih.gov This energy gap is critical as it indicates the potential for intramolecular charge transfer. researchgate.netnih.gov Analysis of these orbitals provides insights into the regions of the molecule most likely to participate in chemical reactions.

| Parameter | Description | Typical Value Range (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | -5.0 to -7.0 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | -1.0 to -3.0 |

| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO; indicates chemical reactivity and stability. | 3.0 to 5.0 |

| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2; measures resistance to change in electron distribution. | 1.5 to 2.5 |

| Chemical Softness (S) | S = 1 / (2η); reciprocal of hardness, indicates higher reactivity. | 0.2 to 0.33 |

The Molecular Electrostatic Potential Surface (MEPS) is a valuable tool for visualizing the charge distribution of a molecule and predicting its interaction sites. researchgate.net It maps the electrostatic potential onto the electron density surface, using a color scale to indicate different potential regions.

Typically, regions of negative electrostatic potential, shown in red, are rich in electrons and are susceptible to electrophilic attack. These areas often correspond to lone pairs on electronegative atoms like oxygen or nitrogen. Regions of positive potential, colored blue, are electron-deficient and are prone to nucleophilic attack. Green areas represent neutral or nonpolar regions. For a molecule like 2-hydroxy-3-iodo-1H-1,8-naphthyridin-4-one, MEPS analysis would likely highlight negative potentials around the carbonyl oxygen and hydroxyl oxygen, indicating sites for hydrogen bonding and electrophilic interactions.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. mpg.dersc.org It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. mpg.de This method is particularly useful for quantifying intramolecular charge transfer and hyperconjugative interactions. researchgate.netresearchgate.net

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP(1) O | π(C=C) | ~20-40 | Lone Pair to Antibonding Pi Orbital |

| LP(1) N | π(C=N) | ~30-60 | Lone Pair to Antibonding Pi Orbital |

| π(C=C) | π(C=O) | ~15-25 | Pi Bond to Antibonding Pi Orbital |

| π(C=N) | π(C=C) | ~10-20 | Pi Bond to Antibonding Pi Orbital |

Molecular Docking Simulations for Protein-Ligand Interactions

Molecular docking is a computational technique used to predict how a small molecule (ligand) binds to a macromolecular target, typically a protein. researchgate.netthesciencein.org This method is instrumental in drug discovery and medicinal chemistry for screening potential drug candidates and understanding their mechanism of action. nih.gov Docking simulations have been successfully applied to various 1,8-naphthyridine (B1210474) derivatives to explore their potential as therapeutic agents. researchgate.netnih.gov

Docking algorithms explore numerous possible conformations and orientations of the ligand within the protein's binding site, a process known as sampling. These poses are then evaluated using a scoring function, which estimates the binding affinity (or binding energy). researchgate.net The resulting score, often expressed in kcal/mol, helps rank different ligands based on their predicted binding strength. The pose with the best score represents the most probable binding mode. nih.gov For derivatives of 1,8-naphthyridine, docking studies have predicted binding energies indicating stable interactions with various biological targets. researchgate.net

| Compound Class | Protein Target | Predicted Binding Affinity (kcal/mol) | Predicted Inhibition Constant (Ki) |

|---|---|---|---|

| 1,8-Naphthyridin-4-one | Cannabinoid Receptor 2 (CB2) | -8.0 to -10.5 | Low nM range |

| 1,8-Naphthyridine Derivative | Topoisomerase II | ~ -9.0 | nM to µM range |

| Substituted Naphthyridine | Bacterial DNA Gyrase | -7.5 to -9.5 | µM range |

Beyond predicting binding affinity, docking simulations provide detailed insights into the specific non-covalent interactions that stabilize the protein-ligand complex. These interactions include hydrogen bonds, hydrophobic interactions, π-π stacking, and electrostatic interactions. nih.gov By identifying the key amino acid residues in the binding pocket that interact with the ligand, researchers can understand the structural basis for its activity.

This information is crucial for identifying the pharmacophoric features of the ligand—the essential structural motifs and their spatial arrangement required for binding. For instance, in the case of this compound, the hydroxyl and carbonyl groups are likely to act as hydrogen bond donors and acceptors, while the naphthyridine core can engage in π-π stacking or hydrophobic interactions. Understanding these key interactions allows for the rational design of new derivatives with improved potency and selectivity. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Sampling and Binding Stability

Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movement of atoms and molecules over time. For a potential drug candidate like this compound, MD simulations provide critical insights into its conformational flexibility and the stability of its complex with a biological target, such as a protein receptor.

In a typical study, the compound would first be "docked" into the active site of a target protein using molecular docking software. This initial static pose is then subjected to MD simulations, often for durations of 100 nanoseconds or more, to observe its dynamic behavior in a simulated physiological environment. rsc.orgrsc.orgnih.gov The primary goals are to assess whether the compound remains stably bound within the active site and to identify its most favorable binding conformation.

Key analyses performed during MD simulations include:

Root Mean Square Deviation (RMSD): This metric tracks the average deviation of the protein and ligand atoms from their initial docked positions. A stable, low-fluctuation RMSD value over the simulation time suggests that the ligand-protein complex is stable.

Root Mean Square Fluctuation (RMSF): RMSF is calculated for individual amino acid residues in the protein to identify regions of flexibility or rigidity upon ligand binding.

Hydrogen Bond Analysis: This analysis monitors the formation and breakage of hydrogen bonds between the ligand and the protein, which are crucial for binding affinity and specificity.

For this compound, the hydroxyl group at the 2-position and the carbonyl group at the 4-position would be expected to form key hydrogen bonds. The iodine atom at the 3-position could potentially form halogen bonds, a type of noncovalent interaction that can significantly enhance binding affinity. mdpi.com Studies on similar 1,8-naphthyridine derivatives have successfully used MD simulations to confirm the stability of the ligand-receptor complex, providing a strong rationale for further experimental validation. nih.gov

Table 1: Representative MD Simulation Parameters for Ligand-Protein Complex Analysis

| Parameter | Typical Value/Condition | Purpose |

|---|---|---|

| Simulation Time | 100 ns | To observe significant conformational changes and ensure system equilibration. |

| Force Field | OPLS4, AMBER | To define the potential energy and forces between atoms in the system. |

| Solvent Model | TIP3P Water Model | To simulate an aqueous physiological environment. |

| Temperature | 310.15 K | To simulate human body temperature. nih.gov |

| Pressure | 1.01 bar | To simulate standard atmospheric pressure. nih.gov |

In Silico ADME Prediction and Pharmacokinetic Profiling

For a compound to be a successful drug, it must possess not only high potency but also favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. wiley.com In silico tools play a crucial role in the early assessment of these pharmacokinetic properties, helping to identify potential liabilities before committing to expensive and time-consuming experimental studies. scielo.br

Computational ADME profiling for this compound would involve calculating a range of physicochemical and pharmacokinetic descriptors. A primary screen often involves evaluating compliance with guidelines like Lipinski's Rule of Five, which predicts oral bioavailability based on properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. scielo.brdntb.gov.ua

Numerous studies on 1,8-naphthyridine derivatives have utilized in silico predictions to assess their drug-likeness. rsc.orgnih.gov These analyses typically predict parameters such as:

Aqueous Solubility (logS): Affects absorption and formulation.

Blood-Brain Barrier (BBB) Permeability: Important for CNS-targeting drugs.

CYP450 Enzyme Inhibition: Predicts potential for drug-drug interactions.

Human Intestinal Absorption (HIA): Estimates the percentage of the drug absorbed from the gut.

Plasma Protein Binding: Influences the distribution and free concentration of the drug. nih.gov

The results from these predictions help build a comprehensive pharmacokinetic profile, guiding further chemical modifications to optimize both potency and drug-like properties. For instance, if a compound is predicted to have poor solubility, chemists can introduce polar groups to improve it. If it is predicted to be a potent inhibitor of a key metabolic enzyme, its structure can be altered to reduce this liability.

Table 3: Predicted ADME Properties for a Representative 1,8-Naphthyridin-4-one Analog

| Property | Predicted Value | Acceptable Range/Interpretation |

|---|---|---|

| Molecular Weight | < 400 g/mol | Compliant with Lipinski's Rule (< 500) |

| logP (Lipophilicity) | 2.5 | Good balance for permeability and solubility (< 5) |

| Hydrogen Bond Donors | 1 | Compliant with Lipinski's Rule (< 5) |

| Hydrogen Bond Acceptors | 3 | Compliant with Lipinski's Rule (< 10) |

| Human Intestinal Absorption | > 90% | Predicted to be well-absorbed orally. |

| BBB Permeability | Low | Unlikely to cause CNS side effects. |

Molecular Mechanisms of Action of 1,8 Naphthyridinone Scaffolds at the Biological Level

Enzymatic Inhibition Mechanisms (e.g., DNA Gyrase, Topoisomerase, Protein Kinases)

The 1,8-naphthyridinone scaffold is a well-established inhibitor of several critical enzyme families, particularly those involved in DNA replication and cell cycle regulation.

The primary targets for many antibacterial 1,8-naphthyridinones are DNA gyrase and topoisomerase IV. nih.gov Nalidixic acid, a foundational 1,8-naphthyridinone antibacterial, paved the way for the development of highly potent fluoroquinolone antibiotics. nih.gov These agents function by stabilizing the transient enzyme-DNA complex, which leads to the accumulation of double-strand DNA breaks and subsequent bacterial cell death. wikipedia.org For instance, certain novel 1,4-dihydro nih.govacs.orgnaphthyridine derivatives have been shown to be potent inhibitors of E. coli DNA gyrase. nih.gov

In the context of anticancer activity, 1,8-naphthyridine (B1210474) derivatives have been designed as potent inhibitors of topoisomerase II. nih.govresearchgate.net These compounds can act as "topoisomerase poisons," trapping the enzyme on the DNA strand after it has created a break, thereby preventing the re-ligation step essential for completing DNA replication and leading to apoptosis in cancer cells. wikipedia.orgnih.gov

Furthermore, the 1,8-naphthyridinone structure has been successfully utilized to develop inhibitors of various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer. nih.gov Derivatives have been identified that inhibit ATP-consuming proteins, including specific kinases like PKMYT1, a crucial regulator of the G2/M cell cycle transition. acs.orggoogle.comnih.gov Other targeted kinases include epidermal growth factor receptor (EGFR), casein kinase 2 (CK2), and c-Met kinase. nih.gov

| Derivative Class | Target Enzyme | Primary Effect | Reference |

|---|---|---|---|

| Fluoroquinolone-like 1,8-naphthyridines | Bacterial DNA Gyrase | Inhibition of DNA supercoiling | nih.gov |

| Substituted 1,8-naphthyridines | Topoisomerase IIβ | Induction of DNA double-strand breaks | nih.gov |

| Hetarylaminonaphthyridines | ATP-consuming Protein Kinases | Inhibition of kinase signaling | google.com |

| Naphthyridinone derivatives | PKMYT1 | Cell cycle arrest at G2/M | acs.orgnih.gov |

The mode of enzymatic inhibition can vary among different 1,8-naphthyridinone derivatives. For protein kinases, many inhibitors function in an ATP-competitive manner, binding to the ATP pocket in the enzyme's active site. However, non-competitive inhibition is also possible, where the inhibitor binds to a site other than the active site, altering the enzyme's conformation and reducing its catalytic efficiency. Quinolone inhibitors of DNA gyrase are generally considered to act via a non-competitive mechanism with respect to ATP.

Allosteric modulation represents a sophisticated mechanism of enzyme inhibition where the binding of a molecule at a secondary (allosteric) site induces a conformational change that alters the activity at the primary active site. While many 1,8-naphthyridinones target active sites directly, the potential for allosteric interaction exists. For example, the development of some kinase inhibitors based on a related quinolinone core showed that structural modifications could induce a significant "flip" in the conformation of key amino acid residues at the kinase hinge region, demonstrating that these scaffolds can induce notable conformational changes upon binding. acs.orgnih.gov

Receptor Agonism/Antagonism Mechanisms

Beyond enzymatic targets, the versatile 1,8-naphthyridinone scaffold has been adapted to interact with cellular receptors. Specific derivatives have been synthesized that demonstrate antagonist properties at β-adrenergic receptors. nih.gov These compounds were shown to inhibit isoproterenol-induced effects in ventricular myocytes, indicating a blockade of β1- and/or β2-adrenergic receptors. nih.gov

Additionally, research into new ligands for cannabinoid receptors has identified 1,8-naphthyridin-4(1H)-on-3-carboxamide derivatives as having a significant affinity for the CB2 receptor, with some compounds showing high selectivity over the CB1 receptor. nih.gov This suggests a potential role for such compounds in modulating immune responses or inflammation without the psychoactive effects associated with CB1 agonism.

| Derivative Class | Receptor Target | Mechanism | Observed Affinity (Ki) | Reference |

|---|---|---|---|---|

| 7-hydroxy-2-piperazine substituted 1,8-naphthyridines | β1-adrenergic receptor | Antagonism | High affinity demonstrated | nih.gov |

| 1,8-naphthyridin-4(1H)-on-3-carboxamides | Cannabinoid Receptor 2 (CB2) | Ligand Binding (Agonist/Antagonist activity varies) | 5.5 - 44 nM for potent derivatives | nih.gov |

Nucleic Acid Interaction Mechanisms (e.g., DNA Intercalation, DNA Replication Inhibition)

The planar aromatic nature of the 1,8-naphthyridinone ring system is a key structural feature that allows certain derivatives to function as DNA intercalators. mdpi.com Intercalation involves the insertion of this planar moiety between the base pairs of the DNA double helix. nih.gov This interaction can disrupt the normal structure and function of DNA, leading to an inhibition of DNA replication and transcription, which is a potent mechanism for killing rapidly dividing cancer cells. nih.govresearchgate.net This direct interaction with DNA is often a complementary mechanism to topoisomerase inhibition, as the distortion of the DNA helix can affect the binding and function of DNA-processing enzymes. mdpi.comnih.gov Consequently, the inhibition of DNA replication is a direct outcome of both topoisomerase poisoning and DNA intercalation. youtube.com

Modulatory Effects on Efflux Pumps

A significant challenge in antibacterial and chemotherapy is the development of multidrug resistance (MDR), often mediated by cellular efflux pumps that actively transport therapeutic agents out of the cell. mdpi.com Certain 1,8-naphthyridine derivatives have been identified as efflux pump inhibitors (EPIs). nih.gov Specifically, 1,8-naphthyridine sulfonamides have been shown to inhibit the NorA efflux pump in Staphylococcus aureus. nih.govresearchgate.net These compounds typically lack intrinsic antibacterial activity but can potentiate the effects of existing antibiotics by preventing their removal from the bacterial cell. nih.govmdpi.com The mechanism is believed to involve interactions such as hydrogen bonding with the pump protein, thereby blocking its transport function. nih.gov This approach restores the efficacy of conventional antibiotics against resistant strains.

Cellular Pathway Perturbations and Network Analysis (Theoretical Approaches)

While direct experimental evidence for the specific compound 2-hydroxy-3-iodo-1H-1,8-naphthyridin-4-one is not available, theoretical and computational approaches are invaluable for predicting its biological impact. Cellular pathway and network analysis can be used to model the downstream consequences of inhibiting a primary target, such as a specific kinase or topoisomerase.

Tools like Single Cell Pathway Analysis (SCPA) or similar bioinformatic approaches can utilize transcriptomic data (e.g., from scRNA-seq) to infer how treatment with a compound alters the activity of numerous biological pathways simultaneously. nih.govbioconductor.org For example, by treating a cancer cell line with a 1,8-naphthyridinone derivative and analyzing the resulting gene expression changes, researchers could map the perturbed signaling networks. This might reveal unexpected off-target effects or identify key pathways responsible for the compound's efficacy or toxicity. mdpi.com Such analyses could predict effects on metabolic pathways, cell cycle regulation, apoptosis, and stress responses, providing a holistic view of the compound's mechanism of action at a systems level. nih.gov

Future Research Trajectories and Interdisciplinary Opportunities for 2 Hydroxy 3 Iodo 1h 1,8 Naphthyridin 4 One

Development of Advanced Synthetic Strategies for Complex Naphthyridinone Architectures

Future advancements in the synthesis of naphthyridinone derivatives will focus on enhancing efficiency, complexity, and sustainability. While traditional methods like the Friedländer and Conrad-Limpach cyclizations provide foundational access to the core scaffold, next-generation strategies are needed to build more intricate molecular architectures. nih.govnih.gov

Key future directions include:

C-H Activation: Direct functionalization of carbon-hydrogen bonds offers a more atom-economical approach to elaborate the naphthyridinone core. youtube.comyoutube.com Rhodium(III)-catalyzed C-H activation, for example, has been successfully used for the regioselective synthesis of naphthyridinones from nicotinamide (B372718) N-oxides and alkynes or alkenes. nih.govacs.org Applying this strategy to the 2-hydroxy-3-iodo-1H-1,8-naphthyridin-4-one backbone could allow for the introduction of novel substituents at other positions of the heterocyclic ring, rapidly generating libraries of complex analogues.

Flow Chemistry: Continuous flow synthesis presents a paradigm shift from traditional batch processing, offering superior control over reaction parameters, enhanced safety, and improved scalability. springerprofessional.demdpi.com The synthesis of heterocyclic compounds, including scaffolds related to naphthyridinones, has been shown to benefit significantly from flow chemistry, leading to accelerated reactions and cleaner product profiles. mdpi.comnih.gov Implementing multi-step sequential flow systems could streamline the synthesis of complex derivatives from basic starting materials in a single, uninterrupted process. uc.pt

Photoredox Catalysis: This strategy uses visible light to initiate potent chemical transformations under mild conditions. It can be employed for various reactions, including cross-coupling and functional group introduction, providing novel pathways to derivatize the naphthyridinone scaffold. The iodo-substituent at the 3-position of the title compound is an ideal handle for such light-mediated cross-coupling reactions.

Exploration of Novel Biological Targets and Therapeutic Areas

The broad bioactivity of the 1,8-naphthyridine (B1210474) class suggests that its derivatives could be directed against a multitude of novel and challenging biological targets. researchgate.net Future research should move beyond general screening to a target-driven approach, leveraging the unique structural features of this compound.

Oncology: Naphthyridinone scaffolds have shown promise as inhibitors of several key cancer targets.

PARP Inhibitors: Poly(ADP-ribose) polymerase-1 (PARP-1) is crucial for DNA single-strand break repair, and its inhibition is a validated strategy for treating cancers with BRCA1/2 mutations. nih.govnews-medical.net Isoquinolinone and naphthyridinone cores have been successfully developed into highly potent PARP-1 inhibitors. medchemexpress.comnih.gov

Kinase Inhibitors: Kinases are fundamental regulators of cell signaling, and their dysregulation is a hallmark of cancer. Naphthyridinone derivatives have been identified as inhibitors of Aurora kinases, which are critical for cell division, and PKMYT1, a regulator of the G2/M cell cycle checkpoint. nih.govnih.gov

Neurodegenerative Diseases: The role of naphthyridines in neurological disorders is an expanding area of research. mdpi.commdpi.com Derivatives have been investigated as multi-target agents for Alzheimer's disease by inhibiting cholinesterases and modulating calcium channels. nih.gov Further exploration could target other enzymes implicated in neurodegeneration, such as kinases involved in tau pathology.

Infectious Diseases: While the antibacterial properties of quinolone-like naphthyridinones are well-known, their potential against other pathogens is vast. Research into their antiviral activity has identified targets in viruses like human cytomegalovirus (HCMV) and HIV. nih.govresearchgate.netgoogle.com The diacylglycerol kinase (DGK) zeta and alpha isoforms, which are inhibited by certain naphthyridinones, are viewed as potential targets for both cancer immunotherapy and viral infections. google.com

The 3-iodo substituent is of particular interest as it can form halogen bonds with protein targets, potentially enhancing binding affinity and selectivity. It also provides a route for developing radiolabeled ligands for positron emission tomography (PET) imaging or targeted radiotherapy.

Integration of Artificial Intelligence and Machine Learning in Rational Molecular Design and Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling rapid, data-driven decision-making. cas.org For a scaffold like 1,8-naphthyridin-4-one, these computational tools can accelerate the design-make-test-analyze cycle significantly.

Future applications include:

Predictive Modeling: By training ML models on large datasets of known compounds and their biological activities, it is possible to build quantitative structure-activity relationship (QSAR) models. youtube.com Such models can predict the bioactivity of novel, virtual derivatives of this compound against a wide range of targets, including those identified in section 8.2. nih.govbio.tools This allows for the prioritization of synthetic efforts on compounds with the highest probability of success.

De Novo Design: Generative AI models can design entirely new molecules based on desired properties. By providing the model with the 1,8-naphthyridin-4-one core as a starting point and defining target-specific binding features or desired ADME (absorption, distribution, metabolism, and excretion) profiles, these algorithms can propose novel, optimized, and synthetically accessible structures.

Target Identification: AI can analyze complex biological data from genomics, proteomics, and metabolomics to identify and validate novel biological targets for which naphthyridinone derivatives might be effective.

Design and Synthesis of Hybrid Molecular Scaffolds Incorporating Naphthyridinone Moieties

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, is a powerful approach to develop agents with dual-action mechanisms or improved pharmaceutical properties. researchgate.net The this compound scaffold is an excellent platform for creating such hybrids, particularly through its reactive 3-iodo position.

Promising hybrid concepts include:

Naphthyridinone-Triazole Hybrids: The 1,2,3-triazole ring, often installed via a "click chemistry" reaction, is a common and effective linker in medicinal chemistry. Naphthyridines linked to a triazole ring have been investigated for analgesic and antitubercular activities. researchgate.netnih.gov The 3-iodo group can be readily converted to an azide (B81097) or alkyne, facilitating cycloaddition reactions to link the naphthyridinone core with other bioactive molecules.

Naphthyridinone-Oxadiazole Hybrids: The 1,3,4-oxadiazole (B1194373) moiety is another important heterocycle known to possess a wide range of biological activities and favorable metabolic stability. nih.govmdpi.comresearchgate.net Hybrid molecules incorporating both 1,8-naphthyridin-4-one and 1,3,4-oxadiazole have been synthesized and evaluated as potential cisplatin (B142131) sensitizers for cancer therapy. nih.gov

Naphthyridinone-Quinone Hybrids: Naphthoquinones and anthraquinones are privileged structures known to interact with various biological targets, including those relevant to neurodegenerative diseases. nih.gov Coupling a quinone moiety to the naphthyridinone scaffold could yield novel multi-target directed ligands for Alzheimer's or other complex diseases.

Application of Emerging Spectroscopic Techniques for In Situ and Real-Time Mechanistic Studies

A deep understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and discovering new ones. igi-global.com Emerging spectroscopic techniques that allow for the real-time monitoring of chemical reactions provide unprecedented insight into reaction kinetics, transient intermediates, and catalyst behavior. researchgate.netespublisher.com

Future research should leverage:

Operando and In Situ Spectroscopy: These techniques allow for the analysis of a chemical reaction as it happens, under actual process conditions. numberanalytics.com For instance, using in situ Fourier-transform infrared (FTIR) or Raman spectroscopy to monitor the cyclization step in naphthyridinone synthesis can reveal the influence of temperature, concentration, and catalysts on reaction rate and yield.

Time-Resolved Spectroscopy: Techniques like time-resolved NMR and transient absorption spectroscopy can capture snapshots of short-lived reactive intermediates that are invisible to conventional analysis. numberanalytics.com This would be invaluable for studying the mechanisms of complex catalytic cycles, such as the Rh(III)-catalyzed C-H activation or Pd-catalyzed cross-coupling reactions involving the 3-iodo-naphthyridinone.

Advanced NMR Techniques: Two-dimensional (2D) NMR and other advanced pulse sequences can provide detailed structural and dynamic information. numberanalytics.com These methods can be used to study the non-covalent interactions between a naphthyridinone-based inhibitor and its protein target, guiding structure-based drug design.

By applying these advanced analytical tools, researchers can move from a trial-and-error approach to a more rational, mechanism-based optimization of the synthesis and application of complex molecules like this compound and its derivatives.

Q & A

Q. Key Optimization Parameters :

- Temperature control (60–100°C) to minimize side reactions.

- Use of palladium catalysts (e.g., Pd(PPh₃)₄) for Suzuki couplings if aryl groups are introduced post-iodination .

How can researchers resolve contradictions in spectroscopic data (e.g., NMR shifts or IR stretches) for 1,8-naphthyridin-4-one derivatives?

Answer:

Discrepancies in spectroscopic data often arise from tautomerism, solvent effects, or crystallographic packing. For example:

- NMR Shifts : The hydroxy group at position 2 in DMSO-d₆ may exhibit broad peaks due to hydrogen bonding. Compare data with deuterated chloroform (CDCl₃) to assess solvent-induced shifts, as seen in for analogous compounds.

- IR Stretches : Hydroxy (3200–3600 cm⁻¹) and carbonyl (1650–1700 cm⁻¹) stretches vary with protonation state. Use computational tools (DFT) to model tautomeric forms and correlate with experimental IR .

- X-ray Crystallography : Resolve ambiguities by determining crystal structures, as demonstrated for 7-amino-1,8-naphthyridin-2(1H)-one monohydrate (), where hydrogen-bonding networks explain spectral anomalies.

What experimental strategies are recommended for evaluating the biological activity of this compound in cancer-relevant assays?

Answer: